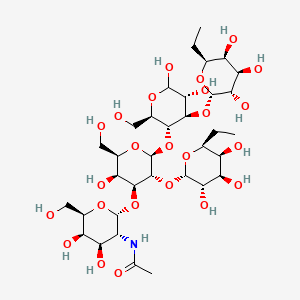

blood group A antigen pentaose type 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

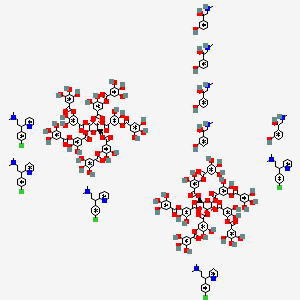

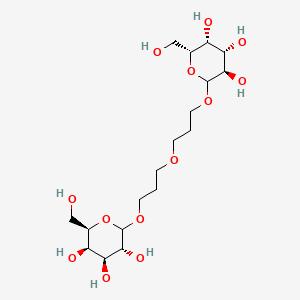

Blood group A antigen pentaose type 1 is a complex carbohydrate structure that plays a crucial role in the ABO blood group system. It is a glycan composed of five monosaccharide units: N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), N-acetylglucosamine (GlcNAc), and another galactose (Gal). The specific structure of this compound is GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal . This compound is significant in immunology and transfusion medicine as it determines the blood group A antigen on the surface of red blood cells.

作用机制

Target of Action

The primary targets of the blood group A antigen are the ABO blood group antigens . These antigens are carbohydrates linked to glycoproteins and glycolipids . They are widely distributed in red blood cells, platelets, white blood cells, plasma proteins, certain tissues, and various cell surface enzymes .

Mode of Action

The blood group A antigen binds to the corresponding antibodies in human serum . This binding stimulates the body’s immune system to induce erythrocyte-like lysis, which can eliminate tumor cells and reduce the tumor volume .

Biochemical Pathways

The interaction between the blood group A antigen and its corresponding antibodies activates the complement system . This activation increases the content of the C5b-9 complement membrane attack complex and the proportion of NK cells . These changes can inhibit tumor cell proliferation .

Pharmacokinetics

Given that these antigens are widely distributed in the body, it can be inferred that they have a broad distribution and potentially significant bioavailability .

Result of Action

The result of the blood group A antigen’s action is a significant reduction in tumor volume . In vitro cell-based experiments have shown that tumor cells expressing blood group A antigens exhibit significantly inhibited cell proliferation when added to serum containing blood group A antibodies .

Action Environment

It is known that the expression of abo blood group antigens can be affected by disease states . For example, malignant tumors of tissues that normally contain ABH antigens often lack ABO blood group antigen expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of blood group A antigen pentaose type 1 involves multiple steps of glycosylation reactions. The process typically starts with the preparation of the core structure, followed by the sequential addition of monosaccharide units. Each glycosylation step requires specific glycosyl donors and acceptors, along with appropriate catalysts and reaction conditions to ensure high yield and selectivity. Protecting groups are often used to prevent unwanted reactions at other functional groups during the synthesis .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce this compound on a larger scale. Enzymes such as glycosyltransferases are employed to catalyze the addition of monosaccharides to the growing glycan chain, offering a more efficient and environmentally friendly approach compared to traditional chemical synthesis .

化学反应分析

Types of Reactions

Blood group A antigen pentaose type 1 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the monosaccharides can be reduced to form alcohols.

Substitution: Functional groups on the monosaccharides can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the carbonyl groups can yield alditols. Substitution reactions can introduce various functional groups, such as amino or thiol groups, onto the glycan structure .

科学研究应用

Blood group A antigen pentaose type 1 has numerous applications in scientific research, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: It serves as a key molecule in the study of cell-cell interactions, immune response, and blood group antigenicity.

Medicine: It is crucial in blood transfusion and organ transplantation, as it determines blood group compatibility. It is also used in the development of blood group-specific diagnostic tests and therapeutic agents.

Industry: It is employed in the production of blood group-specific reagents and in the development of glycan-based biomaterials

相似化合物的比较

Blood group A antigen pentaose type 1 is unique due to its specific glycan structure. Similar compounds include other blood group antigens such as:

Blood group B antigen: Composed of Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal.

Blood group O antigen: Lacks the terminal GalNAc or Gal, resulting in the structure Fucα1-2Galβ1-3GlcNAcβ1-3Gal

These compounds differ in their terminal monosaccharide units, which determine their antigenic properties and their role in blood group compatibility .

属性

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSSOBJOMCQZRC-HTWCDCFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)